

# Formation of N1-Methyl-2'-deoxyadenosine adducts in DNA

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Compound of Interest		
Compound Name:	N1-Methyl-2'-deoxyadenosine	
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An In-depth Technical Guide to the Formation of **N1-Methyl-2'-deoxyadenosine** Adducts in DNA

For Researchers, Scientists, and Drug Development Professionals

### Introduction

N1-methyl-2'-deoxyadenosine (m1A) is a DNA adduct formed through the methylation of the N1 position of a deoxyadenosine base.[1] This lesion arises from exposure to certain environmental and endogenous alkylating agents and is a significant form of DNA damage.[2] Unlike the canonical Watson-Crick face, the N1 position is directly involved in the hydrogen bonding with thymine; its modification by a methyl group fundamentally disrupts this pairing.[2] [3] Consequently, m1A is a highly cytotoxic lesion that can block DNA replication and transcription, posing a significant threat to genomic integrity.[2][3] Understanding the mechanisms of m1A formation, its biological consequences, and the cellular responses it elicits is critical for toxicology, cancer research, and the development of chemotherapeutic agents. This guide provides a comprehensive technical overview of m1A DNA adducts, from their chemical origins to their detection and repair.

## The Chemistry of m1A Formation

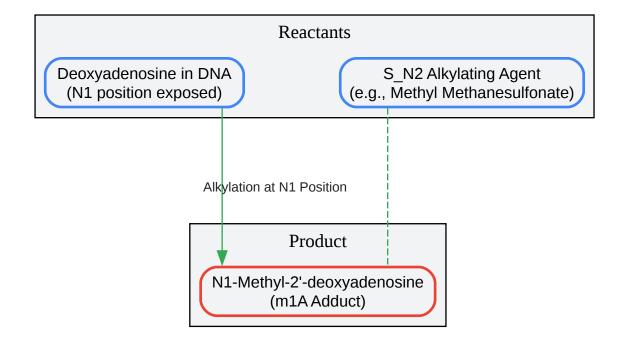
The formation of **N1-methyl-2'-deoxyadenosine** in DNA is a result of alkylation, a chemical reaction where an alkyl group is added to a nucleophilic site on the DNA molecule.



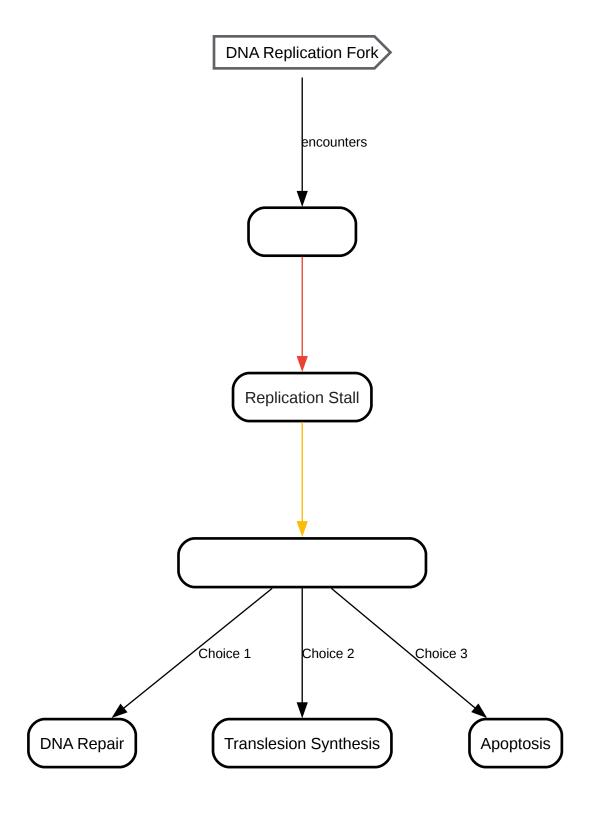
## **Mechanism of Formation**

The m1A lesion is primarily generated by SN2 (bimolecular nucleophilic substitution) alkylating agents.[3] In this reaction, the N1 nitrogen of adenine acts as a nucleophile and attacks the electrophilic carbon of the alkylating agent, such as methyl methanesulfonate (MMS) or dimethyl sulfate.[3] This reaction is more likely to occur on single-stranded DNA where the N1 position is exposed, such as during replication or transcription, as it is protected by base pairing in the double helix.[4]

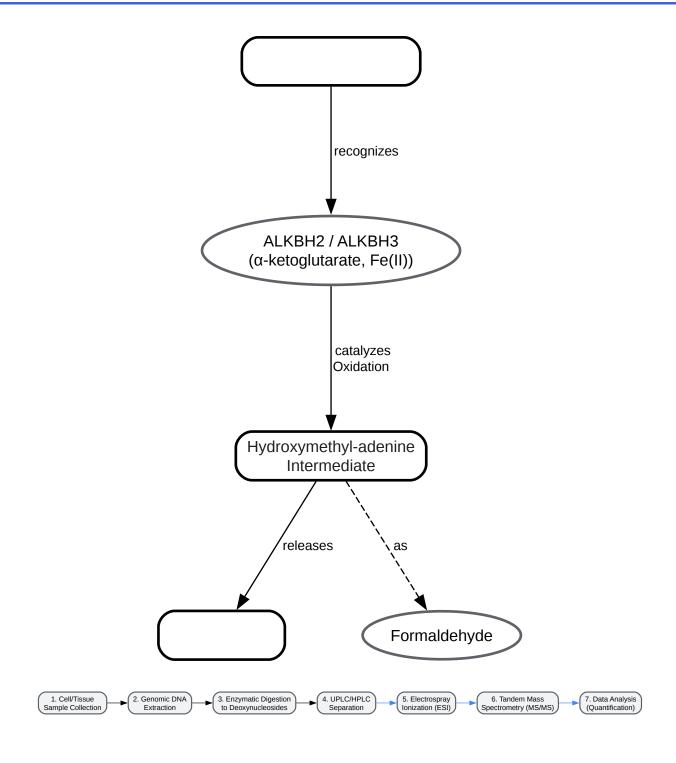












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## References

- 1. Mechanism of error-free DNA synthesis across N1-methyl-deoxyadenosine by human DNA polymerase-ı PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genetic Control of Replication through N1-methyladenine in Human Cells PMC [pmc.ncbi.nlm.nih.gov]
- 3. N1-Methyl-deoxyadenosine, N1-Me-dA Oligonucleotide Modification [biosyn.com]
- 4. SERIES: Genomic instability in cancer Balancing repair and tolerance of DNA damage caused by alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]
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